CB 300919 - 289715-28-2

CB 300919

Catalog Number: EVT-263146
CAS Number: 289715-28-2
Molecular Formula: C32H34ClN7O2
Molecular Weight: 584.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CB-300919 is water-soluble analogue of CB30865. It is a potential therapy for ovarian cancer. Preclinical data showed that CB 300919 has a continuous exposure (96 h) growth inhibition IC50 value of 2 nM in human CH1 ovarian tumor xenograft.
Source and Classification

CB 300919 is synthesized from a series of chemical precursors through a multi-step synthetic route. It falls under the category of small molecule inhibitors, specifically targeting protein kinases associated with cancer progression. The compound is often referenced in the context of its role in inhibiting pathways that contribute to tumor growth and metastasis.

Molecular Structure Analysis

Structure and Data

CB 300919 has a complex molecular structure characterized by specific functional groups that are crucial for its biological activity. The molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Structure: The compound features a central aromatic ring system with various substituents that enhance its binding affinity to target proteins.

Structural Data

The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

CB 300919 undergoes several chemical reactions that are essential for its activity:

  1. Binding Interactions: Upon entering a biological system, CB 300919 interacts with specific protein kinases through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Metabolic Reactions: The compound may also undergo metabolic transformations within the body, affecting its pharmacokinetics and bioavailability.

These reactions are critical for understanding how CB 300919 exerts its therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action of CB 300919 primarily involves the inhibition of specific protein kinases that are overactive in certain cancers. By binding to these kinases, CB 300919 disrupts their activity, leading to:

  • Inhibition of Cell Proliferation: Reduced signaling pathways that promote cell division.
  • Induction of Apoptosis: Triggering programmed cell death in cancerous cells.

Data from preclinical studies indicate that CB 300919 effectively reduces tumor growth in ovarian cancer models by targeting these pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of CB 300919 include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating the compound into usable drug forms.

Applications

Scientific Uses

CB 300919 has significant potential applications in scientific research and therapeutics:

  • Cancer Research: It is primarily studied for its efficacy against ovarian cancer, providing insights into targeted therapies.
  • Drug Development: As a selective protein kinase inhibitor, it serves as a lead compound for developing new anticancer agents.

Research continues to explore the full range of biological activities and therapeutic potentials associated with CB 300919, aiming to improve treatment outcomes for patients suffering from cancer.

Introduction to CB 300919 in Oncology Research

Historical Context of Quinazoline-Based Antitumor Agents

Quinazoline derivatives represent a historically significant class of heterocyclic compounds in anticancer drug development, characterized by a dual-ring structure that facilitates targeted interactions with biological macromolecules. Early agents in this class, such as CB30865, demonstrated potent antitumor activity but faced limitations due to poor aqueous solubility, restricting their bioavailability and therapeutic utility. This prompted systematic structural modifications to improve pharmacokinetic properties while retaining cytotoxic efficacy. CB 300919 (CAS 289715-28-2) emerged as a strategically designed, water-soluble analog of CB30865, addressing these solubility challenges while enhancing its pharmacological profile [4] [5].

The molecular evolution from early quinazolines to CB 300919 exemplifies rational drug design. By incorporating a propargylamino linkage and optimizing side-chain polarity, CB 300919 achieves improved tissue distribution and target engagement. Its chemical structure features a quinazoline core substituted with chlorine (imparting electrophilic reactivity), a methyl group (enhancing metabolic stability), and a piperazinylmethyl moiety (contributing to solubility and target affinity). This configuration allows potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway essential for cancer cell survival [4] [8].

Table 1: Evolution of Key Quinazoline-Based Antitumor Agents

CompoundKey Structural FeaturesPrimary TargetAqueous Solubility
Early QuinazolinesBasic fused ring systemDHFR/Tyrosine kinasesLow
CB30865Bromo-substitution, unmodified benzamideNAMPTVery low
CB 300919Chloro-substitution, propargylamino group, piperazinylmethylNAMPTHigh

Role of CB 300919 in Addressing Ovarian Cancer Therapeutic Gaps

Ovarian cancer, particularly high-grade serous ovarian carcinoma (HGSOC), presents profound therapeutic challenges. Despite initial responsiveness to platinum-based chemotherapy, approximately 70-80% of advanced-stage patients experience relapse, frequently evolving into platinum-resistant ovarian cancer (PROC) within 6-12 months post-treatment. PROC exhibits dismal response rates (<15%) to conventional chemotherapies and a median overall survival of 9-12 months, underscoring a critical unmet need for novel molecularly targeted agents [6] [8].

CB 300919 was specifically investigated to address this resistance paradigm. Preclinical studies demonstrated exceptional potency against the CH1 human ovarian tumor xenograft model, achieving a remarkable continuous exposure (96h) growth inhibition IC50 value of 2 nM. This potency surpasses many conventional cytotoxics and reflects its ability to disrupt NAD+-dependent metabolic pathways essential for DNA repair and energy metabolism in cancer cells [1] [3] [5]. Mechanistically, CB 300919 functions as a NAMPT inhibitor, depleting intracellular NAD+ pools and inducing ATP depletion, metabolic collapse, and selective tumor cell apoptosis. This mechanism operates independently of platinum resistance pathways (e.g., impaired drug uptake, enhanced DNA repair, or altered apoptosis regulation), positioning it as a promising strategy against platinum-refractory disease [4] [8].

Table 2: Ovarian Cancer Therapeutic Challenges and CB 300919's Potential Role

Therapeutic ChallengeMolecular BasisCB 300919's Proposed Mechanism
Platinum ResistanceReduced drug accumulation, Enhanced DNA repair, Altered apoptosisNAD+ depletion → Impaired DNA repair & energy metabolism
Metabolic AdaptationIncreased reliance on NAD+ salvage pathwayNAMPT inhibition → NAD+ pool collapse
Tumor HeterogeneityDiverse resistance mechanisms within tumor subclonesBypasses common resistance pathways (e.g., ABC transporters)
Limited Targeted OptionsFew targets validated in PROCNovel mechanism targeting cancer cell metabolism

Structurally, CB 300919 (C32H34ClN7O2, MW 584.11 g/mol) incorporates an alkyne functional group within its propargylamino side chain. This feature enables its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property facilitates the synthesis of bioconjugates for targeted delivery or the development of diagnostic probes, expanding its research utility beyond direct cytotoxicity [3] [5]. Its physicochemical profile includes high solubility in dimethyl sulfoxide (DMSO; ≥100 mg/mL) but insolubility in water (<0.1 mg/mL), necessitating specific formulation strategies for in vivo administration in preclinical models [1] [3].

Research indicates CB 300919's potential synergy with emerging modalities like antibody-drug conjugates (ADCs) targeting ovarian cancer antigens (e.g., FRα, MUC16) and inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in platinum-resistant disease. This positions CB 300919 not only as a standalone agent but also as a potential component within novel combination regimens aimed at overcoming multifactorial resistance [8] [9].

Table 3: Key Physicochemical and Preclinical Properties of CB 300919

PropertySpecificationResearch Significance
Molecular FormulaC32H34ClN7O2Defines structure-activity relationship
Molecular Weight584.11 g/molImpacts pharmacokinetics & biodistribution
CAS Number289715-28-2Unique compound identifier
Purity (Research Grade)>98%Ensures reliable experimental results
SolubilityDMSO: ≥100 mg/mL; Water: <0.1 mg/mLGuides in vitro and in vivo formulation
Key Functional GroupAlkyne (CC#C)Enables click chemistry applications
Potency (CH1 Xenograft)IC50 = 2 nM (96h exposure)Demonstrates exceptional target engagement
Primary MechanismNAMPT Inhibition → NAD+ DepletionNovel metabolic targeting strategy
Research ApplicationsOvarian cancer models, Click chemistry, Combination therapy studiesVersatile research tool

Despite its promising preclinical profile, CB 300919 remains primarily a research tool. Its transition into clinical evaluation will require addressing formulation challenges related to its aqueous insolubility and further investigation into potential resistance mechanisms, such as upregulation of alternative NAD+ biosynthetic pathways. Nevertheless, its unique mechanism and potent activity against ovarian cancer models solidify its role as a valuable chemical probe for elucidating NAMPT biology and a compelling candidate for developing next-generation therapeutics targeting PROC [3] [5] [8].

Properties

CAS Number

289715-28-2

Product Name

CB 300919

IUPAC Name

4-[[7-chloro-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C32H34ClN7O2

Molecular Weight

584.1 g/mol

InChI

InChI=1S/C32H34ClN7O2/c1-4-12-40(26-9-7-24(8-10-26)31(41)35-20-23-6-5-11-34-19-23)21-25-17-27-29(18-28(25)33)36-30(38(3)32(27)42)22-39-15-13-37(2)14-16-39/h1,5-11,17-19H,12-16,20-22H2,2-3H3,(H,35,41)

InChI Key

LWTCFUSGPRGUBX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=NC3=C(C=C(C(=C3)Cl)CN(CC#C)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C

Solubility

Soluble in DMSO, not in water

Synonyms

CB-300919; CB300919; CB 300919; UNII-55I8ETE76Y.

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(C=C(C(=C3)Cl)CN(CC#C)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.